molecular formula C10H21O4P B14228200 Diethyl (3-hydroxyhex-1-en-1-yl)phosphonate CAS No. 827304-30-3

Diethyl (3-hydroxyhex-1-en-1-yl)phosphonate

Cat. No.: B14228200
CAS No.: 827304-30-3
M. Wt: 236.24 g/mol
InChI Key: JCJZNJQPLOHBNK-UHFFFAOYSA-N
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Description

Diethyl (3-hydroxyhex-1-en-1-yl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and industry. The presence of the phosphonate group imparts unique chemical properties to the compound, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (3-hydroxyhex-1-en-1-yl)phosphonate can be achieved through various methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate. This reaction typically requires the use of a catalyst and can be carried out under microwave irradiation to improve yields and reduce reaction times .

Another method involves the reaction of diaryliodonium salts with phosphites in the presence of a base under visible-light illumination. This method provides a large variety of aryl phosphonates and is known for its efficiency and broad functional group tolerance .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using palladium-catalyzed cross-coupling reactions. These reactions are efficient and can be adapted for large-scale preparations, making them suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Diethyl (3-hydroxyhex-1-en-1-yl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted phosphonates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Diethyl (3-hydroxyhex-1-en-1-yl)phosphonate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.

    Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and as an anticancer agent.

    Industry: It is used in the production of flame retardants, plasticizers, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of diethyl (3-hydroxyhex-1-en-1-yl)phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic the structure of phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate esters as substrates. This inhibition occurs through the formation of stable complexes with the enzyme’s active site, thereby blocking the enzyme’s activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to diethyl (3-hydroxyhex-1-en-1-yl)phosphonate include:

Uniqueness

This compound is unique due to the presence of the 3-hydroxyhex-1-en-1-yl group, which

Properties

CAS No.

827304-30-3

Molecular Formula

C10H21O4P

Molecular Weight

236.24 g/mol

IUPAC Name

1-diethoxyphosphorylhex-1-en-3-ol

InChI

InChI=1S/C10H21O4P/c1-4-7-10(11)8-9-15(12,13-5-2)14-6-3/h8-11H,4-7H2,1-3H3

InChI Key

JCJZNJQPLOHBNK-UHFFFAOYSA-N

Canonical SMILES

CCCC(C=CP(=O)(OCC)OCC)O

Origin of Product

United States

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